molecular formula C9H10O3 B1215820 Furfuryl methacrylate CAS No. 3454-28-2

Furfuryl methacrylate

Cat. No.: B1215820
CAS No.: 3454-28-2
M. Wt: 166.17 g/mol
InChI Key: DWXAVNJYFLGAEF-UHFFFAOYSA-N
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Description

Furfuryl methacrylate is an organic compound derived from furfuryl alcohol and methacrylic acid. It is a versatile monomer used in the synthesis of various polymers due to its unique chemical structure, which includes both furan and methacrylate groups. This compound is known for its applications in producing bio-based polymers, coatings, and adhesives.

Mechanism of Action

Target of Action

Furfuryl methacrylate (FMA) is a versatile compound used in the production of polymers for biomedical and cell therapy applications . The primary targets of FMA are the molecules and structures within these applications, where it contributes to the formation of the polymer structure.

Mode of Action

FMA interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, FMA molecules) to form a polymer chain. FMA has been shown to undergo successful polymerization, resulting in the formation of branched poly(this compound) .

Biochemical Pathways

The conversion of furfural into bio-chemicals, including FMA, involves several biochemical pathways. These pathways are influenced by the presence of an aldehyde group in furfural, which allows it to synthesize higher value chemicals and polymer monomers . The exact biochemical pathways involved in the action of FMA are complex and involve multiple steps, including oxidation, hydrogenation, and hydrolysis .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (16617), density (1078 g/mL at 25 °C), boiling point (80-82 °C/5 mmHg), and refractive index (n20/D 1482), can provide some insights into its behavior in the body .

Result of Action

The result of FMA’s action is the formation of a polymer structure. This structure can be used in various applications, including the production of biomedical materials and cell therapy applications . The exact molecular and cellular effects of FMA’s action depend on the specific application and the conditions under which the polymerization occurs.

Biochemical Analysis

Biochemical Properties

Furfuryl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers through radical polymerization. It interacts with various enzymes and proteins, including those involved in the Diels-Alder reaction. The furan ring in this compound can participate in cycloaddition reactions, forming stable adducts with maleimides and other dienophiles . These interactions are crucial for the synthesis of complex polymer structures used in biomedical applications.

Cellular Effects

This compound influences various cellular processes, including cell attachment and proliferation. Studies have shown that this compound plasma polymer coatings can affect the attachment and growth of primary human fibroblasts . The presence of particle aggregates on the polymer surface can inhibit fibroblast attachment, highlighting the importance of surface chemistry in cell-material interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the Diels-Alder reaction, forming covalent bonds with maleimides and other dienophiles . This reaction is facilitated by the electron-rich furan ring, which acts as a diene in the cycloaddition process. The resulting adducts can undergo further polymerization, leading to the formation of complex polymer networks. These interactions can influence gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can affect its long-term stability and efficacy in biomedical applications. Additionally, the formation of stable polymer networks through the Diels-Alder reaction can influence the temporal effects of this compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic effects, including hepatotoxicity and carcinogenicity . Studies have shown that the compound can cause liver tumors in male rats and mice at high doses, highlighting the importance of dosage control in experimental settings. The threshold effects observed in these studies indicate that lower doses may be safer for use in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of furfuryl alcohol and other metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can affect the compound’s activity and function within cells, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl methacrylate can be synthesized through the esterification of furfuryl alcohol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Comparison with Similar Compounds

Furfuryl methacrylate is compared with other methacrylate monomers such as methyl methacrylate and ethyl methacrylate:

This compound stands out due to its dual functionality, making it a valuable compound in the synthesis of advanced materials.

Properties

IUPAC Name

furan-2-ylmethyl 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAVNJYFLGAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29320-19-2
Record name 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID9063037
Record name Furfuryl methacrylate
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Molecular Weight

166.17 g/mol
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CAS No.

3454-28-2
Record name Furfuryl methacrylate
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Record name Furfuryl methacrylate
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Record name Furfuryl methacrylate
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Record name Furfuryl methacrylate
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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